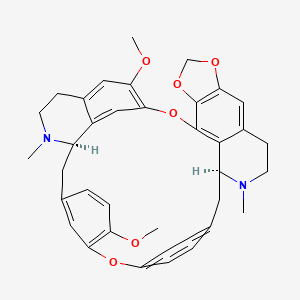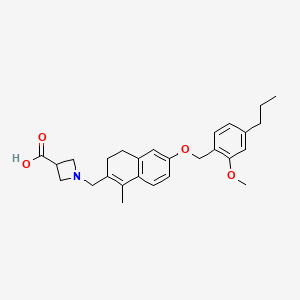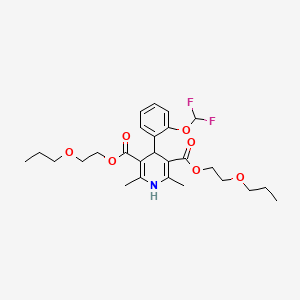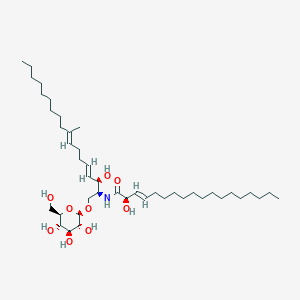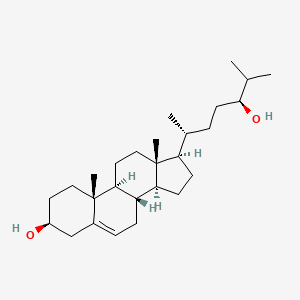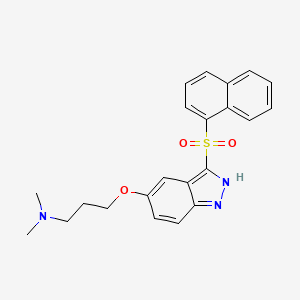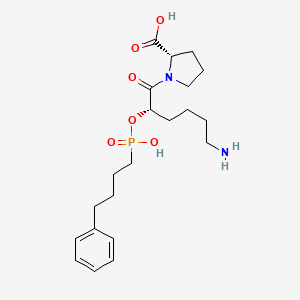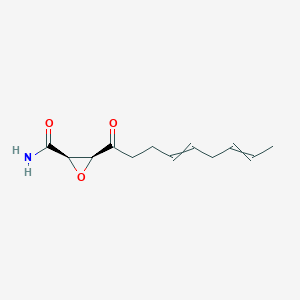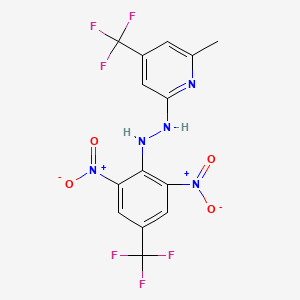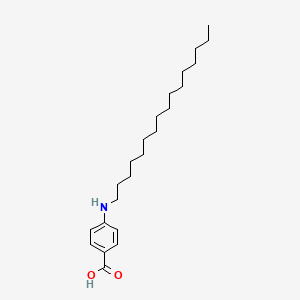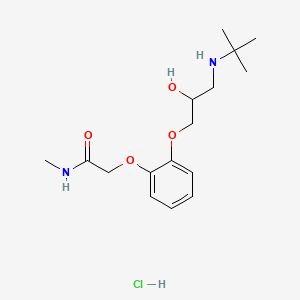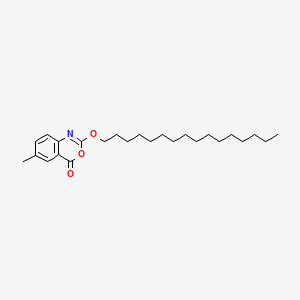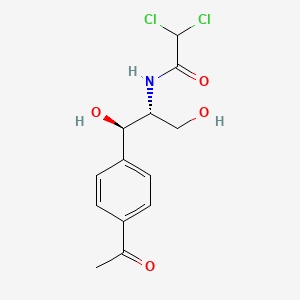![molecular formula C22H24N8NaO9S2+ B1668479 Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 101706-66-5](/img/structure/B1668479.png)
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cgp 17520 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies. Deng Fu-li (2007) prepared a related compound by hydrolyzing 7-amino cephalosporanic acid (7-ACA), protecting the amino, and then esterifying it. The yield of the process was reported to be 84.6% (Deng Fu-li, 2007).
Antibacterial Activity
- The compound exhibits significant antibacterial activity. H. Applegate et al. (1978) found that a sodium salt version of this compound (SQ 14,359) exhibited broad-spectrum antibacterial activity, particularly against beta-lactamase-producing organisms (H. Applegate et al., 1978).
Applications in Drug Development
- The compound has applications in the development of new drugs. Lorena Blau et al. (2008) reported the synthesis of a new cephalosporin derivative, useful as a carrier for a wide range of drugs containing an amino group (Lorena Blau et al., 2008).
Corrosion Inhibition
- It has been evaluated as a corrosion inhibitor. J. Aldana-González et al. (2015) studied its use in inhibiting corrosion of API 5L X52 steel in an acid medium. The study showed that the compound effectively blocked the steel surface, reducing corrosion significantly (J. Aldana-González et al., 2015).
Analytical Studies
- Various analytical studies have been conducted on the compound and its derivatives. Sun Na-na (2010) utilized reverse-phase HPLC for the separation and determination of 7-ACA and its derivatives, demonstrating the compound's utility in analytical chemistry (Sun Na-na, 2010).
Structural Elucidation and Characterization
- Detailed studies on the structure and properties of this compound and its derivatives have been conducted. K. Rao et al. (2007) isolated and characterized impurities in Cefdinir bulk drug, which is related to this compound. Their findings contribute to understanding its chemical behavior and stability (K. Rao et al., 2007).
Propiedades
Número CAS |
101706-66-5 |
|---|---|
Nombre del producto |
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Fórmula molecular |
C22H24N8NaO9S2+ |
Peso molecular |
631.6 g/mol |
Nombre IUPAC |
sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H24N8O9S2.Na/c1-29-21(26-27-28-29)41-8-10-7-40-18-13(17(33)30(18)14(10)20(36)37)25-16(32)15(31)9-2-4-11(5-3-9)24-22(38)39-6-12(23)19(34)35;/h2-5,12-13,15,18,31H,6-8,23H2,1H3,(H,24,38)(H,25,32)(H,34,35)(H,36,37);/q;+1 |
Clave InChI |
UJZPPUCTMLGVHV-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+] |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cgp 17520; Cgp-17520; Cgp17520. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



